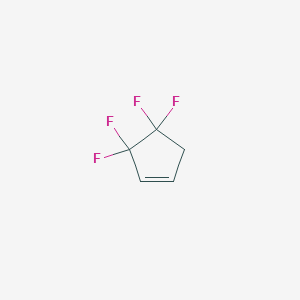
3,3,4,4-Tetrafluorocyclopent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4-Tetrafluorocyclopent-1-ene is a fluorinated cyclopentene derivative characterized by the presence of four fluorine atoms attached to the cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetrafluorocyclopent-1-ene typically involves the fluorination of cyclopentene derivatives. One common method is the reaction of cyclopentene with elemental fluorine or fluorinating agents such as sulfur tetrafluoride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where cyclopentene is fluorinated using a fluorine gas stream. This method allows for better control over reaction parameters and scalability. The product is then purified using distillation or recrystallization techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,4,4-Tetrafluorocyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding fluorinated cyclopentanones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce fluorinated cyclopentanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide.
Major Products:
Oxidation: Fluorinated cyclopentanones.
Reduction: Fluorinated cyclopentanes.
Substitution: Fluorinated cyclopentene derivatives with nucleophilic groups.
Applications De Recherche Scientifique
3,3,4,4-Tetrafluorocyclopent-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where fluorine atoms can mimic hydrogen atoms and alter the biological activity of molecules.
Medicine: Explored for its potential use in the development of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 3,3,4,4-Tetrafluorocyclopent-1-ene involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the electron-withdrawing nature of fluorine can influence the compound’s reactivity and stability in chemical reactions.
Comparaison Avec Des Composés Similaires
3,3,4,4-Tetrafluorocyclopentane: Similar in structure but lacks the double bond present in 3,3,4,4-Tetrafluorocyclopent-1-ene.
3,3,4,4-Tetrafluorocyclopent-2-ene: Similar fluorination pattern but with the double bond in a different position.
3,3,4,4-Tetrafluorocyclopent-1,3-dione: Contains additional carbonyl groups, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific fluorination pattern and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
5239-56-5 |
|---|---|
Formule moléculaire |
C5H4F4 |
Poids moléculaire |
140.08 g/mol |
Nom IUPAC |
3,3,4,4-tetrafluorocyclopentene |
InChI |
InChI=1S/C5H4F4/c6-4(7)2-1-3-5(4,8)9/h1-2H,3H2 |
Clé InChI |
CDMBKGOLHDZGGI-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(C1(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
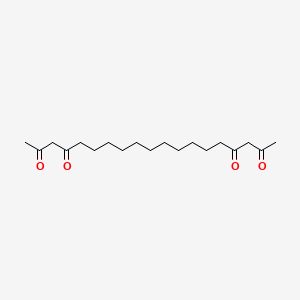
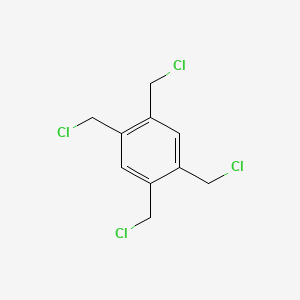
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
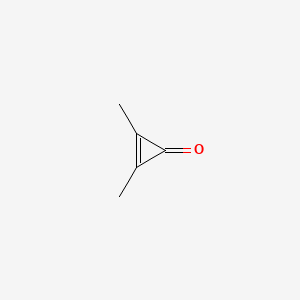
](/img/structure/B14749957.png)
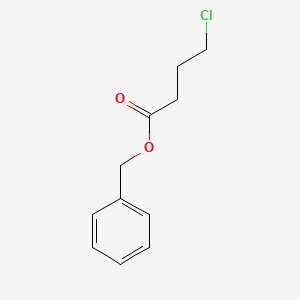

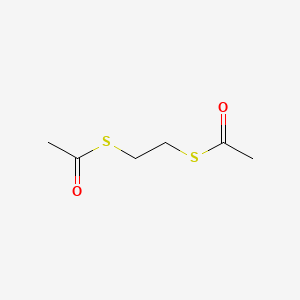
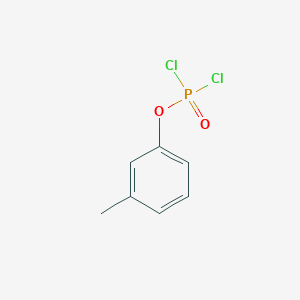
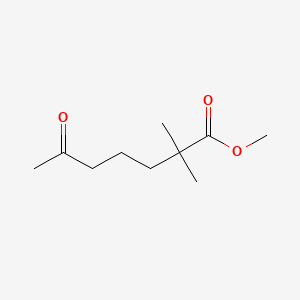
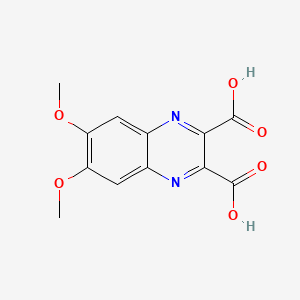
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)
